molecular formula C9H17ClN2O B2932533 (R)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride CAS No. 1286208-14-7

(R)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride

Cat. No.: B2932533
CAS No.: 1286208-14-7
M. Wt: 204.7
InChI Key: MIJYVUATUVKQKX-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride (CAS: 1286208-14-7) is a chiral small molecule featuring a cyclopropane carboxamide moiety linked to a piperidin-3-ylamine scaffold. Its molecular formula is C9H16ClN2O, with a molecular weight of 218.72 g/mol . The compound is typically synthesized via coupling reactions between cyclopropanecarboxylic acid derivatives and (R)-piperidin-3-amine, followed by hydrochloride salt formation. Industrial-grade material is available at 99% purity, packaged in 25 kg cardboard drums with REACH and ISO certifications .

This compound is of interest in medicinal chemistry for targeting enzymes or receptors requiring rigid, three-dimensional recognition motifs, such as kinase inhibitors or neuropeptide antagonists .

Properties

IUPAC Name

N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-9(7-3-4-7)11-8-2-1-5-10-6-8;/h7-8,10H,1-6H2,(H,11,12);1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJYVUATUVKQKX-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC(=O)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride typically involves the reaction of ®-piperidin-3-ylamine with cyclopropanecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of ®-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the cyclopropane carboxamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable solvent and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

®-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ®-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Carboxamide Groups
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features References
(R)-N-(Piperidin-3-yl)cyclobutanecarboxamide HCl 1286209-22-0 C10H19ClN2O 218.72 Cyclobutane ring (4-membered)
(R)-N-(Piperidin-3-yl)isonicotinamide diHCl 1286208-22-7 C11H17Cl2N3O 278.18 Pyridine-4-carboxamide; dihydrochloride
N-(3-Methyl-1,1-dioxo-1H-thiolan-3-yl)cyclopropanecarboxamide - C10H14N2O3S 242.30 Thiolane sulfone + cyclopropane
(R)-N-(Piperidin-3-yl)isobutyramide HCl - C9H19ClN2O 206.72 Isobutyramide (branched alkyl)

Key Observations :

  • Cyclobutane vs.
  • Pyridine-4-carboxamide : The dihydrochloride salt introduces aromaticity and increased polarity, likely improving aqueous solubility but reducing passive membrane permeability.
  • Thiolane sulfone derivative : The sulfone group enhances hydrogen-bonding capacity, which may improve target engagement but increase metabolic susceptibility.
Functional Group Variations in Piperidine-Based Carboxamides
Compound Name Biological Target/Application Key Pharmacokinetic Notes References
LY306740 Neuropeptide Y receptor antagonist Nonpeptide antagonist; indole moiety
MEN10930 Cholecystokinin receptor antagonist Cyclohexyl + naphthalene groups
N-(4-(3-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide GSK-3β inhibitor Cyanophenyl enhances IC50 potency

Key Findings :

  • LY306740 incorporates an indole ring, providing π-π stacking interactions absent in the cyclopropane-based compound.
  • Cyanophenyl derivatives (e.g., compound 23) demonstrate enhanced inhibitory activity against GSK-3β due to electron-withdrawing cyano groups improving binding to the ATP pocket.

Biological Activity

(R)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride, a compound with a unique structural framework, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Chemical Formula : C9_9H17_{17}ClN2_2O
  • Molecular Weight : 194.70 g/mol
  • CAS Number : Not specified in the search results but can be found in chemical databases.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit kinases, which are critical in cellular signaling pathways. Such inhibition can lead to altered cellular responses, making it a candidate for therapeutic applications against diseases where kinase activity is dysregulated.
  • Receptor Interaction : Similar compounds have shown activity as antagonists or agonists at various G-protein coupled receptors (GPCRs), which play significant roles in numerous physiological processes .

In Vitro Studies

Recent studies have highlighted the compound's efficacy in inhibiting specific cellular pathways:

  • Kinase Inhibition : A study found that derivatives of related compounds effectively suppressed the production of pro-inflammatory cytokines in models of inflammation, indicating potential anti-inflammatory properties .
  • Cell Viability Assays : Compounds structurally related to this compound showed varying degrees of cytotoxicity in different cell lines, suggesting a selective action that could be harnessed for therapeutic purposes .

Case Studies

  • Neuroprotective Effects : In models of neurodegeneration, compounds similar to this compound demonstrated protective effects against tau hyperphosphorylation, a hallmark of neurodegenerative diseases .
  • Anti-fungal Activity : Research on piperidine derivatives indicated their ability to induce apoptotic cell death in Candida auris, showcasing the potential for developing antifungal therapies from this class of compounds .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and properties of compounds related to this compound:

Compound NameBiological ActivityIC50_{50} (nM)Mechanism
Compound AKinase Inhibition8GSK-3β Inhibitor
Compound BAnti-inflammatory10ROCK-1 Inhibitor
Compound CAntifungal0.24 - 0.97Apoptosis Induction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for enantioselective synthesis of (R)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride?

  • Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For example, chiral starting materials like (R)-piperidin-3-amine derivatives can be coupled with cyclopropanecarboxylic acid activated as an acid chloride or mixed anhydride. Subsequent purification via recrystallization or chiral HPLC ensures enantiomeric purity . Evidence from related cyclopropane-piperidine hybrids (e.g., N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide) highlights the use of tert-butoxycarbonyl (Boc) protection to avoid side reactions during amide bond formation .

Q. How can researchers confirm the stereochemical configuration of the piperidine ring in this compound?

  • Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, circular dichroism (CD) spectroscopy and nuclear Overhauser effect (NOE) NMR experiments can differentiate (R) and (S) enantiomers. For example, NOE correlations between the cyclopropane moiety and piperidine protons provide spatial evidence of stereochemistry .

Q. What analytical techniques are critical for purity assessment?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomeric impurities. Elemental analysis (e.g., for Cl⁻ content) and ¹H/¹³C NMR validate structural integrity and salt formation (hydrochloride) .

Advanced Research Questions

Q. How can contradictory data on biological activity between enantiomers be resolved?

  • Methodological Answer: Contradictions often arise from incomplete enantiomeric separation or batch variability. Researchers should:

  • Reassess enantiomeric purity using chiral HPLC .
  • Compare dose-response curves in in vitro assays (e.g., receptor binding) under standardized conditions.
  • Use molecular docking to evaluate stereospecific interactions with target proteins .
    • Example: A study on similar CFTR modulators found that (R)-enantiomers exhibited 10-fold higher potency than (S)-forms, attributed to hydrogen-bonding differences in the binding pocket .

Q. What strategies optimize the cyclopropane-piperidine scaffold for enhanced pharmacokinetics?

  • Methodological Answer:

  • Bioisosteric Replacement: Substitute cyclopropane with spirocyclic or fluorinated rings to improve metabolic stability .
  • Salt Modification: Replace hydrochloride with mesylate or citrate salts to enhance solubility .
  • Prodrug Design: Introduce ester or amide prodrug moieties on the piperidine nitrogen to increase bioavailability .

Q. How can researchers address low yields in large-scale synthesis?

  • Methodological Answer:

  • Optimize coupling reagents (e.g., HATU vs. EDC) to improve amidation efficiency .
  • Use flow chemistry for precise control of reaction parameters (temperature, stoichiometry) during cyclopropane ring formation .
  • Implement design of experiments (DoE) to identify critical variables (e.g., pH, solvent polarity) affecting crystallization .

Data Analysis & Interpretation

Q. What computational tools predict the compound’s interactions with biological targets?

  • Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) and density functional theory (DFT) calculations model binding affinities and conformational stability. For example, docking studies on CFTR inhibitors revealed that the (R)-configuration aligns better with ATP-binding pockets .

Q. How should researchers interpret discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer:

  • Evaluate plasma protein binding and blood-brain barrier penetration using LC-MS/MS .
  • Conduct metabolite profiling to identify inactive or toxic derivatives .
  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure and effect .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.